![molecular formula C19H19N3O2S B2709145 2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide CAS No. 688335-68-4](/img/structure/B2709145.png)
2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
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Overview
Description
Scientific Research Applications
Antiprotozoal Activity : Compounds with a similar imidazole backbone have been synthesized and tested against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, demonstrating strong activity with IC50 values in the nanomolar range, surpassing metronidazole, a standard treatment (Pérez‐Villanueva et al., 2013).
Coordination Complexes and Antioxidant Activity : Pyrazole-acetamide derivatives have been explored for their role in forming coordination complexes with potential antioxidant activity. These complexes exhibit significant in vitro antioxidant effects as measured by standard assays (Chkirate et al., 2019).
Anticonvulsant Activity : Derivatives of imidazole have been evaluated for their anticonvulsant effects, with certain compounds showing notable activity against seizures induced by maximal electroshock. This suggests potential applications in developing new anticonvulsant drugs (Aktürk et al., 2002).
Toxicity Assessment and Tumor Inhibition : Novel derivatives of imidazole have been computationally and pharmacologically evaluated for toxicity, tumor inhibition, and other biological activities. Some compounds exhibited binding and moderate inhibitory effects across various assays, highlighting their potential in cancer treatment and as anti-inflammatory agents (Faheem, 2018).
Radiolabelling for Receptor Imaging : Imidazole derivatives have been developed and radiolabelled for potential use in imaging AT1 receptors, which could be significant for diagnosing and studying diseases (Hamill et al., 1996).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-14-6-8-15(9-7-14)21-18(23)13-25-19-20-10-11-22(19)16-4-3-5-17(12-16)24-2/h3-12H,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJXGGHXMCVABW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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